1,6-Hexanediol diglycidyl ether

Overview

Description

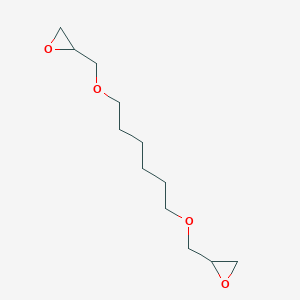

1,6-Hexanediol diglycidyl ether, also known as hexanediol diglycidyl ether (HDGE), is an ether compound connected to ethylene oxide (oxirane) at both ends . It is a colorless and odorless liquid at room temperature .

Synthesis Analysis

1,6-Hexanediol diglycidyl ether is synthesized by 1,6-hexanediol and epichlorohydrin (ECH), catalyzed by boron trifluoride-ethyl ether complex . The reaction conditions such as the amount of catalyst, ratio of raw materials, the amount of base, and reaction temperature are optimized in the stage of closed-loop reaction .Molecular Structure Analysis

The molecular formula of 1,6-Hexanediol diglycidyl ether is C12H22O4 . It has an average mass of 230.301 Da and a monoisotopic mass of 230.151810 Da .Chemical Reactions Analysis

1,6-Hexanediol and epichlorohydrin are reacted in the presence of a Lewis acid as catalyst to form a halohydrin . Each hydroxyl group of the diol reacts with an epoxide on epichlorohydrin . This process is followed by washing with sodium hydroxide to re-form the epoxide rings in a dehydrochlorination reaction .Physical And Chemical Properties Analysis

1,6-Hexanediol diglycidyl ether has a molecular weight of 230.30 g/mol . It has a melting point of -23.7˚C, a boiling point of 328.7˚C, and a flash point between 120-179˚C . Its density is 1.076g/cm3 . It has a very low volatility with a vapor pressure of 0.002 mg Hg . It is very soluble under ambient conditions with a solubility of 11.9g/L .Scientific Research Applications

Stretched-Dried-Gel Films

HDGE: plays a crucial role in the preparation of stretched-dried-gel films, which are known for their high stretchability and mechanical strength . These films are used in applications where flexibility and durability are required, such as in biomedical devices or flexible electronics.

Hydrophilic Nanogels

In the field of nanotechnology, HDGE is used to prepare hydrophilic nanogels based on partially hydrolyzed poly(2-ethyl-2-oxazoline) . These nanogels form biocompatible pseudopolypeptide nanoparticles, which have potential applications in drug delivery and tissue engineering.

Polymerization and Crosslinking Reactions

Due to its reactive epoxy groups, HDGE can undergo polymerization or crosslinking reactions with a wide range of substrates, including polymers, resins, and oligomers . This property is exploited in the synthesis of complex materials where enhanced mechanical properties or chemical resistance are desired.

Clinical Studies and Sensitization

HDGE: has been observed in clinical studies as a reactive diluent in some epoxy resin systems. It’s important to note that positive patch test reactions have been reported in persons exposed to epoxy resin systems containing HDGE, tested for suspected contact sensitization . This highlights the importance of safety and hazard analysis in the use of chemical compounds.

Mechanism of Action

Target of Action

1,6-Hexanediol diglycidyl ether is a reactive diluent in epoxy resin systems . Its primary targets are the epoxy resins, which are high-viscosity materials . The compound’s long-chain structure provides flexibility and toughness, making it suitable for durable applications .

Mode of Action

The compound combines the properties of 1,6-hexanediol and glycidyl ether groups to enable polymerization and crosslinking with different substrates . It has two epoxide (oxirane) groups per molecule . These groups react with the hydroxyl groups of the epoxy resins, leading to a reduction in viscosity and allowing higher filler loading .

Biochemical Pathways

The compound is involved in the pathway of epoxy resin modification. It reacts with the epoxy resins in the presence of a Lewis acid as a catalyst to form a halohydrin . This process is followed by washing with sodium hydroxide to re-form the epoxide rings in a dehydrochlorination reaction . The resulting modified epoxy resins have reduced viscosity and increased flexibility .

Pharmacokinetics

It’s important to note that the compound’s low viscosity allows it to mix well with high-viscosity materials, enhancing its bioavailability in the targeted epoxy resin systems .

Result of Action

The primary result of the action of 1,6-Hexanediol diglycidyl ether is the modification of epoxy resins. The compound reduces the viscosity of these resins, allows higher filler loading, and imparts some degree of flexibility . These changes enhance the mechanical properties and chemical resistance of the resins , affecting the microstructure of the epoxy resins .

Action Environment

The action of 1,6-Hexanediol diglycidyl ether can be influenced by environmental factors. For instance, the presence of a Lewis acid is necessary for the compound to react with epoxy resins . Additionally, the compound should be handled in an environment that avoids dust formation and ensures adequate ventilation . It’s also important to note that the compound is a skin irritant and sensitizer, and has caused contact dermatitis , so protective measures should be taken when handling it.

Safety and Hazards

1,6-Hexanediol diglycidyl ether is classified as a skin irritant, skin sensitizer, and eye irritant . It is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment . In case of skin or eye contact, it is recommended to wash with plenty of water and seek medical help .

Relevant Papers A paper titled “The effects of chemical grafting 1,6-hexanediol diglycidyl ether on the interfacial adhesion between continuous basalt fibers and epoxy resin as well as the tensile strength of composites” discusses the impact of 1,6-Hexanediol diglycidyl ether on the interfacial adhesion between continuous basalt fibers and epoxy resin .

properties

IUPAC Name |

2-[6-(oxiran-2-ylmethoxy)hexoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1(3-5-13-7-11-9-15-11)2-4-6-14-8-12-10-16-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYGFLRBWMFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCCCCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29317-10-0 | |

| Record name | 1,6-Hexanediol diglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50275827, DTXSID60864660 | |

| Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Hexanediol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

1,6-Hexanediol diglycidyl ether | |

CAS RN |

16096-31-4, 1646-07-7 | |

| Record name | 1,6-Hexanediol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Hexanediol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-bis(2,3-epoxypropoxy)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)

![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)